molecular formula C7H7N5O2 B12998828 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12998828
M. Wt: 193.16 g/mol
InChI Key: VWMLHQDSBCNPBN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with cyclopropyl isocyanate, followed by cyclization with formic acid to yield the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolo-pyrimidine derivatives .

Scientific Research Applications

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its superior biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

3-cyclopropyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H7N5O2/c13-6-4-5(8-7(14)9-6)12(11-10-4)3-1-2-3/h3H,1-2H2,(H2,8,9,13,14)

InChI Key

VWMLHQDSBCNPBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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